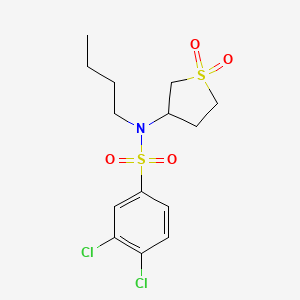

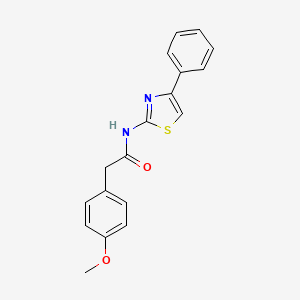

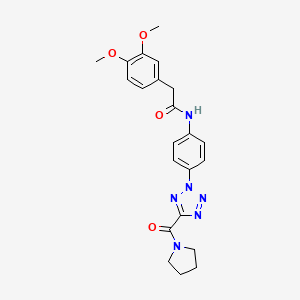

N-(1-(1-(3,5-二甲苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-(3-甲氧苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . This suggests that the synthesis of the compound might also involve the use of silane derivatives or similar activating groups to introduce the desired functional groups onto the phenyl ring.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic methods. For example, the structures of silylated derivatives were elucidated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . Similarly, the structure of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide was analyzed, revealing an intramolecular hydrogen bond contributing to the planarity of the molecule . These techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For instance, the transsilylation of N-(2-(trimethylsilyloxy)phenyl)acetamide leads to the formation of a benzoxazasiline derivative . This indicates that the compound may also undergo reactions that lead to the formation of heterocyclic structures, which are often of interest in the development of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, with some being potential pesticides . The powder diffraction data of various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been presented, which could be relevant for understanding the crystalline nature and stability of the compound . The affinity of N-(arylpiperazinyl)acetamide derivatives for serotonin and dopamine receptors has also been studied, which could imply potential biological activities for the compound .

科学研究应用

合成方法和应用

辣椒素类似物和晶体结构: 对辣椒素类似物的研究,包括“N-[3-(3,4-二甲苯基)丙基] (4-羟基-3-甲氧苯基)乙酰胺”等化合物,展示了这些化合物的结构确定和潜在的镇痛特性。晶体结构解析提供了对它们的构象及其与生物靶标的潜在相互作用的见解 (Park et al., 1995).

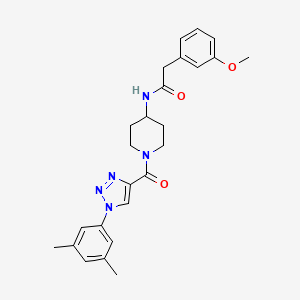

NK1 受体的 PET 配体开发: 对“N1-(2,6-二甲苯基)-2-(4-{(2R,4S)-2-苄基-1-[3,5-二(三氟甲基)[羰基-11C]苯甲酰]六氢-4-吡啶基}哌嗪基)乙酰胺”的研究重点是正电子发射断层扫描 (PET) 配体的合成和评估。这些研究专注于成像中枢神经激肽 (1) (NK1) 受体,这对于理解各种神经系统疾病很重要 (Van der Mey et al., 2005).

三唑类似物的微波辅助合成: 通过微波辅助合成开发三唑类似物,例如“N-(取代)-5-(1-(4-甲氧苯磺酰)哌啶-4-基)-4H-1,2,4-三唑-3-基硫代)乙酰胺”,展示了高效化学合成方法的进步。对这些化合物进行了酶抑制活性评估,突出了其在治疗应用中的潜力 (Virk et al., 2018).

潜在的治疗和生物应用

- 胆碱酯酶抑制: 已经合成并评估了三唑化合物的新型 N-芳基衍生物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制潜力,它们是阿尔茨海默病和其他神经系统疾病的重要靶点。这项研究强调了结构多样性在发现强效抑制剂中的价值 (Riaz et al., 2020).

属性

IUPAC Name |

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O3/c1-17-11-18(2)13-21(12-17)30-16-23(27-28-30)25(32)29-9-7-20(8-10-29)26-24(31)15-19-5-4-6-22(14-19)33-3/h4-6,11-14,16,20H,7-10,15H2,1-3H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPOKKZYHFZBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)